

# Pharmacological Profile of Fenpiverinium Bromide: A Technical Guide

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## Compound of Interest

Compound Name: Fenpiverinium

Cat. No.: B1207433

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## Introduction

**Fenpiverinium** bromide is a synthetic quaternary ammonium compound recognized for its potent anticholinergic and antispasmodic properties.[1][2] Structurally, its quaternary nitrogen imparts a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3] Its primary clinical application lies in the treatment of smooth muscle spasms and associated pain, particularly in the gastrointestinal, biliary, and urinary tracts.[2][4] **Fenpiverinium** bromide is often formulated in combination with other agents, such as the muscolotropic spasmolytic pitofenone and non-steroidal anti-inflammatory drugs (NSAIDs) like metamizole, to achieve a synergistic therapeutic effect.[5] This guide provides a detailed overview of the pharmacological profile of **Fenpiverinium** bromide, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by detailed experimental protocols and data presented for scientific evaluation.

## Physicochemical Properties

A clear understanding of the physicochemical characteristics of a compound is fundamental to its pharmacological assessment.

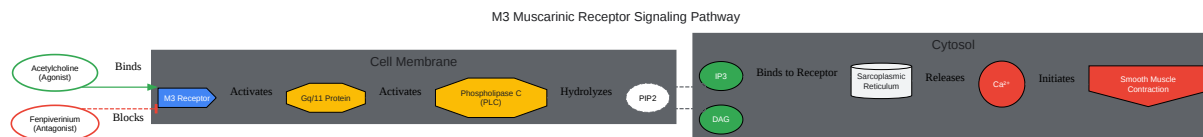
Property	Value	Reference
CAS Number	125-60-0	[3]
Molecular Formula	C <sub>22</sub> H <sub>29</sub> BrN <sub>2</sub> O	[3]
Molecular Weight	417.4 g/mol	[3]
IUPAC Name	4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide bromide	N/A
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in Methanol and Water (heated)	[1]
Storage Temperature	2-8°C	[1]

## Mechanism of Action

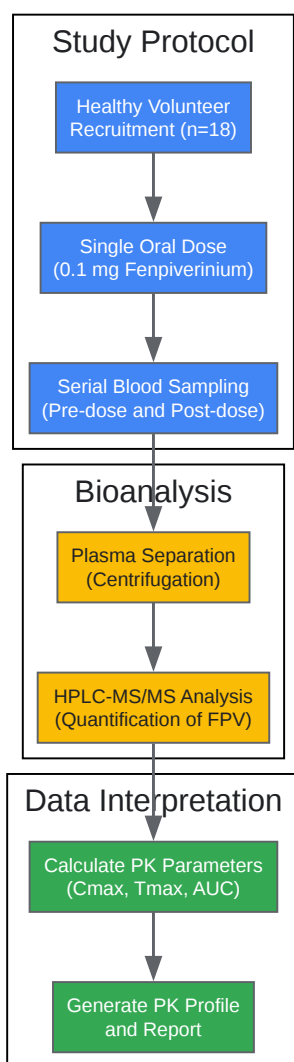
**Fenpiverinium** bromide exerts its effects primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] It shows a particular preference for the M3 receptor subtype, which is densely expressed on smooth muscle cells and is the primary mediator of cholinergic-induced smooth muscle contraction.[4][6]

The binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor activates a Gq/11 G-protein-coupled signaling cascade.[7] This activation stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[1][8] IP<sub>3</sub> binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca<sup>2+</sup>).[8] The resulting increase in cytosolic Ca<sup>2+</sup> concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction.[9]

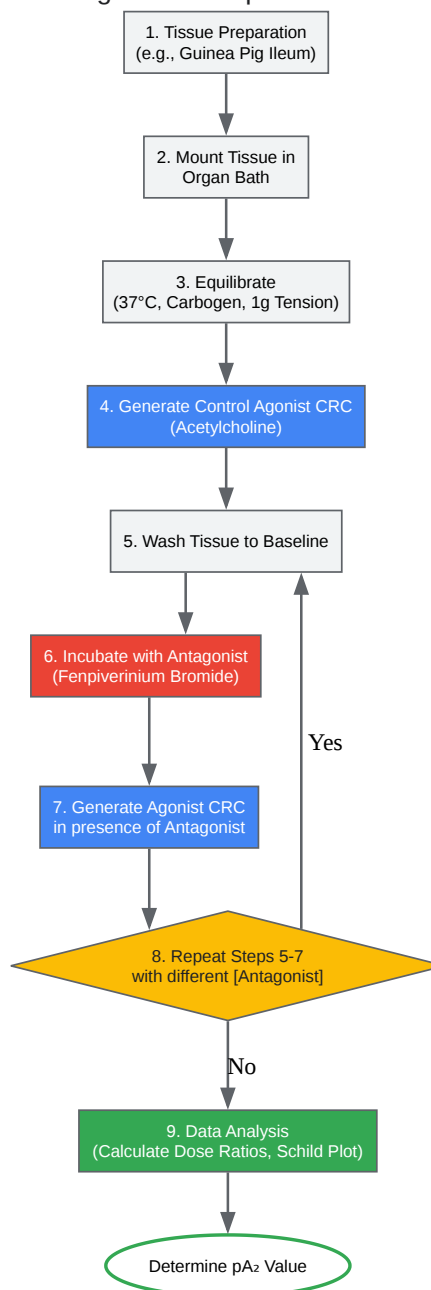
By competitively blocking the binding of ACh to the M3 receptor, **Fenpiverinium** bromide inhibits this entire downstream signaling pathway.[3] This antagonism prevents the rise in intracellular Ca<sup>2+</sup> and subsequent muscle contraction, leading to smooth muscle relaxation and spasmolysis.[3]



### Clinical Pharmacokinetic Study Workflow



### Isolated Organ Bath Experimental Workflow



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## References

- 1. benchchem.com [benchchem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. benchchem.com [benchchem.com]
- 4. rxhive.zynapte.com [rxhive.zynapte.com]
- 5. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
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